molecular formula C12H16INO2 B14848136 2-Tert-butoxy-3-cyclopropoxy-4-iodopyridine

2-Tert-butoxy-3-cyclopropoxy-4-iodopyridine

Cat. No.: B14848136
M. Wt: 333.16 g/mol
InChI Key: NEAJHQLHKGZVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butoxy-3-cyclopropoxy-4-iodopyridine is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and an iodine atom attached to a pyridine ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Tert-butoxy-3-cyclopropoxy-4-iodopyridine typically involves the iodination of a pyridine derivative. One common method involves the use of iodotrimethylsilane as a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Tert-butoxy-3-cyclopropoxy-4-iodopyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Tert-butoxy-3-cyclopropoxy-4-iodopyridine is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-4-iodopyridine involves its interaction with specific molecular targets. The iodine atom and the functional groups attached to the pyridine ring play crucial roles in its reactivity. The compound can act as a ligand, binding to metal centers in catalytic processes, or as an intermediate in the synthesis of biologically active molecules .

Comparison with Similar Compounds

2-Tert-butoxy-3-cyclopropoxy-4-iodopyridine can be compared with other iodopyridine derivatives, such as:

The uniqueness of this compound lies in its additional functional groups, which enhance its reactivity and make it suitable for a broader range of applications.

Properties

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

3-cyclopropyloxy-4-iodo-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16INO2/c1-12(2,3)16-11-10(15-8-4-5-8)9(13)6-7-14-11/h6-8H,4-5H2,1-3H3

InChI Key

NEAJHQLHKGZVLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1OC2CC2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.